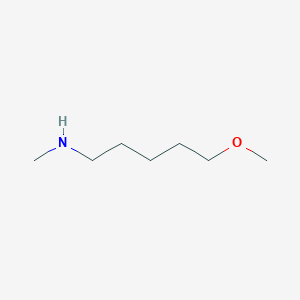
(5-Methoxypentyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxypentyl)(methyl)amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a methoxy group attached to the fifth carbon of a pentyl chain, which is further connected to a methylamine group. The presence of both methoxy and amine functionalities makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxypentyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of methylamine with 5-methoxypentyl halide. This reaction typically requires a base such as sodium hydroxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Another method involves the reductive amination of 5-methoxypentanal with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reductive amination process. Additionally, solvent-free ball milling techniques have been explored to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxypentyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides are often used in substitution reactions.
Major Products
Oxidation: 5-Methoxypentanoic acid or 5-methoxypentanal.
Reduction: N,N-Dimethyl-5-methoxypentylamine.
Substitution: Various substituted amines or ethers depending on the reagents used.
Scientific Research Applications
(5-Methoxypentyl)(methyl)amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for functional materials
Mechanism of Action
The mechanism of action of (5-Methoxypentyl)(methyl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Methoxypentyl)amine: Lacks the methyl group, resulting in different reactivity and applications.
(5-Methoxypentyl)(ethyl)amine: Contains an ethyl group instead of a methyl group, leading to variations in chemical properties.
(5-Methoxyhexyl)(methyl)amine: Features a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
(5-Methoxypentyl)(methyl)amine is unique due to the specific positioning of the methoxy and methylamine groups, which confer distinct chemical and biological properties. Its balanced hydrophilic and hydrophobic characteristics make it suitable for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
5-methoxy-N-methylpentan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-8-6-4-3-5-7-9-2/h8H,3-7H2,1-2H3 |
InChI Key |
BPZYTOVCVFNLRG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)
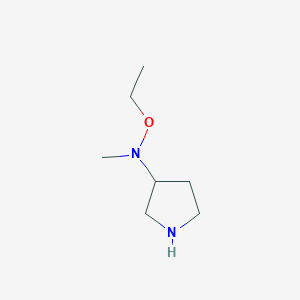

![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
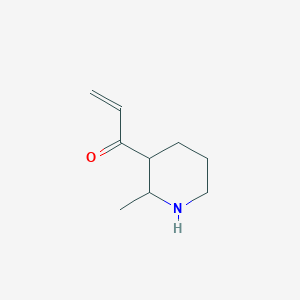


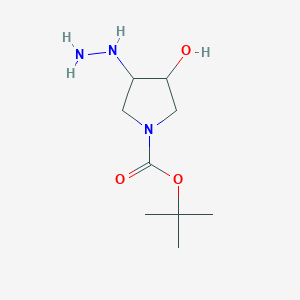
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)

![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
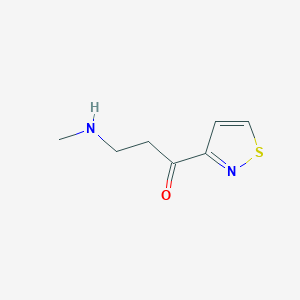
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
